molecular formula C24H25N5O3 B1193410 PF-06764427

PF-06764427

Cat. No.: B1193410
M. Wt: 431.496
InChI Key: FQGJDGJXEZTKDW-UNMCSNQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06764427 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolo[3,2-b]pyridine core with a hydroxyoxan and a methylpyrazol-phenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06764427 typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, the attachment of the hydroxyoxan group, and the introduction of the methylpyrazol-phenyl moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry, high-throughput screening, and process optimization are often employed to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

PF-06764427 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., NaBH4, LiAlH4), and various catalysts (e.g., Pd/C for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound.

Scientific Research Applications

PF-06764427 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of PF-06764427 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PF-06764427 is unique due to its complex structure, which combines multiple functional groups and stereocenters. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.496

IUPAC Name

N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-28-11-8-19(27-28)17-6-4-16(5-7-17)13-29-14-18(23-21(29)3-2-10-25-23)24(31)26-20-9-12-32-15-22(20)30/h2-8,10-11,14,20,22,30H,9,12-13,15H2,1H3,(H,26,31)/t20-,22-/m1/s1

InChI Key

FQGJDGJXEZTKDW-UNMCSNQZSA-N

SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CN3C=C(C4=C3C=CC=N4)C(=O)NC5CCOCC5O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06764427;  PF 06764427;  PF06764427.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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